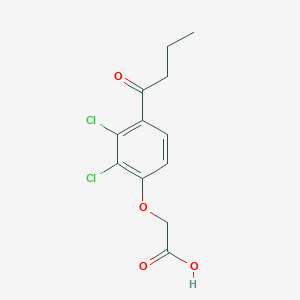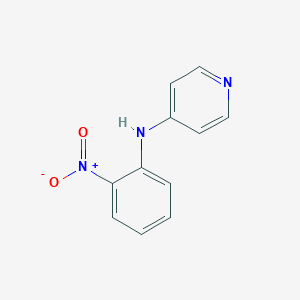
N-(2-硝基苯基)吡啶-4-胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-nitrophenyl)pyridin-4-amine: is an organic compound that belongs to the class of aromatic amines It consists of a pyridine ring substituted with an amino group at the 4-position and a nitrophenyl group at the 2-position
科学研究应用
Chemistry: N-(2-nitrophenyl)pyridin-4-amine is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology and Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of bioactive molecules. It may be used in the development of drugs targeting specific biological pathways or diseases.
Industry: In the materials science field, N-(2-nitrophenyl)pyridin-4-amine can be used in the synthesis of polymers and other advanced materials with specific properties, such as conductivity or fluorescence.
准备方法
Synthetic Routes and Reaction Conditions:
Nitration of Pyridin-4-amine: The synthesis of N-(2-nitrophenyl)pyridin-4-amine can begin with the nitration of pyridin-4-amine. This involves treating pyridin-4-amine with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 2-position of the phenyl ring.
Amination Reaction: The nitrated product is then subjected to an amination reaction. This can be achieved by reacting the nitrated compound with an appropriate amine under suitable conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: Industrial production of N-(2-nitrophenyl)pyridin-4-amine may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
化学反应分析
Types of Reactions:
Reduction: N-(2-nitrophenyl)pyridin-4-amine can undergo reduction reactions to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon, or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents. This can be achieved using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Oxidation reactions can be used to further modify the compound, such as converting the amino group to a nitroso or nitro group using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products Formed:
Reduction: N-(2-aminophenyl)pyridin-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso or nitro derivatives.
作用机制
The mechanism of action of N-(2-nitrophenyl)pyridin-4-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds or ionic interactions with biological molecules.
相似化合物的比较
N-(2-methylphenyl)pyridin-4-amine: Similar structure but with a methyl group instead of a nitro group.
N-(2-chlorophenyl)pyridin-4-amine: Similar structure but with a chloro group instead of a nitro group.
N-(2-aminophenyl)pyridin-4-amine: Similar structure but with an amino group instead of a nitro group.
Uniqueness: N-(2-nitrophenyl)pyridin-4-amine is unique due to the presence of both a nitro group and an amino group, which allows it to participate in a wide range of chemical reactions. The nitro group can undergo reduction, substitution, and oxidation reactions, while the amino group can engage in hydrogen bonding and other interactions. This versatility makes it a valuable compound in various fields of research and industry.
属性
IUPAC Name |
N-(2-nitrophenyl)pyridin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2/c15-14(16)11-4-2-1-3-10(11)13-9-5-7-12-8-6-9/h1-8H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQUELUASRQSPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=NC=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382789 |
Source


|
| Record name | N-(2-nitrophenyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25551-59-1 |
Source


|
| Record name | N-(2-nitrophenyl)pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl-](/img/structure/B106939.png)
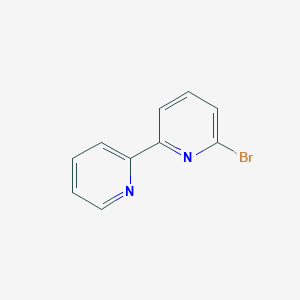
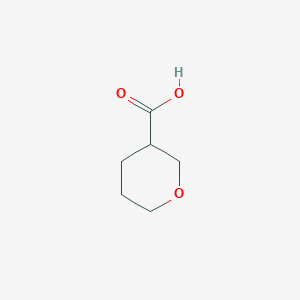
![2-N,4-N,6-N,8-N-tetrakis(2-methylphenyl)pyrimido[5,4-d]pyrimidine-2,4,6,8-tetramine](/img/structure/B106945.png)

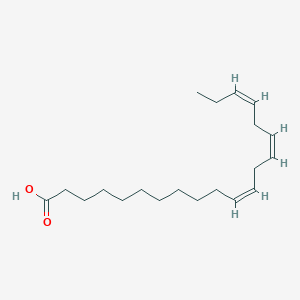

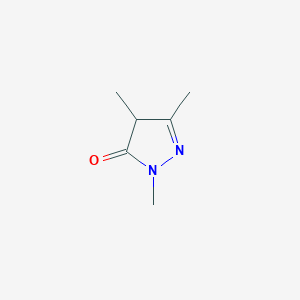

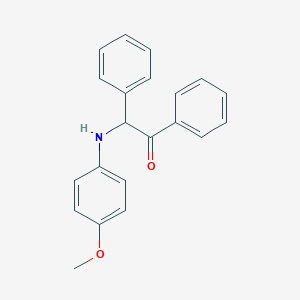
![2-[(2-Amino-1-naphthyl)azo]-5-nitrophenol](/img/structure/B106973.png)
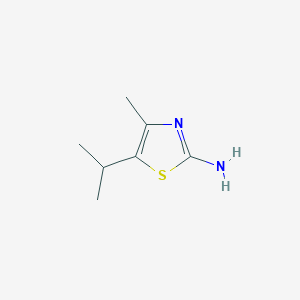
![methyl (3aS,4S,6R,6aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pentan-3-yl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-4-carboxylate](/img/structure/B106975.png)
